(E)-4,8-dimethylnona-3,7-dienoic acid
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Overview
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also involve studying the compound’s mechanism of reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Chemical Synthesis and Analysis
(E)-4,8-Dimethylnona-3,7-dienoic acid, also known as homogeranic acid, has been studied for its chemical synthesis properties. Saito et al. (1978) explored its cyclization in the presence of stannic chloride, leading to the formation of trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, a compound with potential applications in organic synthesis (Saito et al., 1978).
Natural Product Synthesis
The compound has also been identified in the study of natural product synthesis. For instance, Huber et al. (1990) isolated branched-chain fatty acids from mutants of Streptomyces fradiae, suggesting its role as a precursor in the biosynthesis of complex organic compounds (Huber et al., 1990).
Characterization of Natural Scents
Research by Sousa et al. (2007) involved the isolation of a homo-monoterpenic compound structurally related to this compound from Cydonia oblonga Miller. This study highlights its potential as a chemical marker for characterizing natural scents and flavors (Sousa et al., 2007).
Aroma Precursor in Wine
Bonnlander et al. (1998) identified the glucose esters of (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid in Riesling wine, revealing its role as an important aroma precursor, demonstrating its significance in the wine industry (Bonnlander et al., 1998).
Medicinal Chemistry and Pharmacology
Cho et al. (2006) isolated compounds from buckwheat hulls, including dienoic acids structurally similar to this compound, showing antimicrobial activity, indicating its potential in medicinal chemistry (Cho et al., 2006).
Biochemical Studies
In the biochemical domain, Cheng et al. (2018) isolated new compounds from a deep-sea fungus, indicating the presence of structures related to this compound, showing antibacterial properties, suggesting its role in the study of marine biochemistry (Cheng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3E)-4,8-dimethylnona-3,7-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLWQGEEXDYOB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(=O)O)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-85-8 |
Source
|
Record name | (3E)-4,8-dimethylnona-3,7-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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